molecular formula C14H10N2O2 B14347689 2-[(4-Nitrophenyl)methyl]benzonitrile CAS No. 90292-77-6

2-[(4-Nitrophenyl)methyl]benzonitrile

Cat. No.: B14347689
CAS No.: 90292-77-6
M. Wt: 238.24 g/mol
InChI Key: LBSOJJUDJZBLQT-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methyl]benzonitrile is an organic compound that features a benzonitrile core with a 4-nitrophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methyl]benzonitrile typically involves the nitration of a benzonitrile derivative followed by a series of substitution reactions. One common method includes the reaction of 4-nitrobenzyl chloride with benzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4).

Major Products Formed

    Reduction of Nitro Group: 2-[(4-Aminophenyl)methyl]benzonitrile.

    Reduction of Nitrile Group: 2-[(4-Nitrophenyl)methyl]benzylamine.

Scientific Research Applications

2-[(4-Nitrophenyl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives that may exhibit biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzonitrile: Similar structure but lacks the nitro group.

    2-Methylbenzonitrile: Similar structure but with a methyl group instead of a nitrophenylmethyl group.

Uniqueness

2-[(4-Nitrophenyl)methyl]benzonitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.

Properties

CAS No.

90292-77-6

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-10-13-4-2-1-3-12(13)9-11-5-7-14(8-6-11)16(17)18/h1-8H,9H2

InChI Key

LBSOJJUDJZBLQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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